molecular formula C10H18N2O2 B1604171 N-Cyclopropyl-2-(piperidin-4-yloxy)acetamide CAS No. 912761-41-2

N-Cyclopropyl-2-(piperidin-4-yloxy)acetamide

Cat. No.: B1604171
CAS No.: 912761-41-2
M. Wt: 198.26 g/mol
InChI Key: SNAHKIGYDOOZHZ-UHFFFAOYSA-N
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Description

N-Cyclopropyl-2-(piperidin-4-yloxy)acetamide (CAS: 912761-41-2) is a small organic molecule with the molecular formula C₁₀H₁₈N₂O₂ and a molecular weight of 198.26 g/mol. It features a cyclopropyl group attached to an acetamide core and a piperidin-4-yloxy moiety. The compound is typically stored under dry conditions at 2–8°C and has been discontinued in commercial catalogs . Its hydrochloride salt (CAS: 1260763-15-2) is also documented, with a molecular weight of 234.72 g/mol due to the addition of a chlorine atom .

Properties

IUPAC Name

N-cyclopropyl-2-piperidin-4-yloxyacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O2/c13-10(12-8-1-2-8)7-14-9-3-5-11-6-4-9/h8-9,11H,1-7H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNAHKIGYDOOZHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)COC2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30639908
Record name N-Cyclopropyl-2-[(piperidin-4-yl)oxy]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30639908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

912761-41-2
Record name N-Cyclopropyl-2-[(piperidin-4-yl)oxy]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30639908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Strategy

The synthesis of N-Cyclopropyl-2-(piperidin-4-yloxy)acetamide typically involves:

  • Formation of the 2-(piperidin-4-yloxy)acetamide backbone.
  • Introduction of the N-cyclopropyl group via acylation or amidation.
  • Use of nucleophilic substitution or coupling reactions to attach the piperidinyl moiety.

This compound is structurally characterized by an acetamide group where the nitrogen is substituted with a cyclopropyl group, and the acetamide carbonyl is linked via an ether bond to the 4-position of a piperidine ring.

Detailed Preparation Methods

Synthesis via Nucleophilic Substitution and Amidation

One of the core approaches is the reaction of 2-chloroacetamide derivatives with 4-hydroxypiperidine or its protected forms, followed by N-cyclopropylation.

  • Step 1: Preparation of 2-(piperidin-4-yloxy)acetamide intermediate by nucleophilic substitution of 2-chloroacetamide with 4-hydroxypiperidine under basic conditions.
  • Step 2: Introduction of the cyclopropyl group on the amide nitrogen by reaction with cyclopropylamine or cyclopropyl halides under amidation or substitution conditions.

This method benefits from commercially available starting materials and straightforward reaction conditions, typically involving polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and bases like potassium carbonate or triethylamine.

Coupling via Acylation Using Cyclopropylacetic Acid Derivatives

An alternative approach involves:

  • Formation of the 2-(piperidin-4-yloxy)acetyl chloride or activated ester.
  • Coupling with cyclopropylamine to form the desired amide bond.

This method often uses coupling reagents such as HATU, EDCI, or DCC to facilitate amide bond formation under mild conditions, improving yield and purity.

Catalytic Hydrogenation and Reduction Steps

In related analog syntheses, catalytic hydrogenation has been employed to reduce intermediates or protect groups before final coupling steps. For example, palladium on carbon (Pd/C) catalyzed hydrogenation in ethanol is used to remove protecting groups or reduce nitro intermediates in related piperidinyl compounds, which can be adapted for synthesis of this compound if necessary.

Reaction Conditions and Parameters

Step Reagents/Conditions Solvent Temperature Time Yield/Notes
1 2-Chloroacetamide + 4-hydroxypiperidine + Base (K2CO3 or Et3N) DMF or DMSO 60-80 °C 4-12 hours Formation of 2-(piperidin-4-yloxy)acetamide intermediate
2 Cyclopropylamine + coupling reagent (HATU, EDCI) or direct amidation DCM or DMF Room temp to 50 °C 2-6 hours N-cyclopropylation to form final amide
3 Catalytic hydrogenation (optional) Ethanol Room temp to 40 °C 3 hours Removal of protecting groups or reduction of intermediates

Purity and Characterization

  • Purity of synthesized this compound is typically ≥98% as confirmed by HPLC or NMR analysis.
  • Molecular weight: 198.26 g/mol.
  • Molecular formula: C10H18N2O2.
  • Structural confirmation via NMR, MS, and IR spectroscopy is standard practice.

Research Findings and Optimization Notes

  • The choice of base and solvent significantly influences the yield and purity of the intermediate and final product.
  • Use of coupling reagents such as HATU enhances the efficiency of the amidation step, reducing side reactions.
  • Catalytic hydrogenation is effective for deprotection or reduction steps in multi-step syntheses involving piperidine derivatives.
  • Introduction of the cyclopropyl group improves biological activity in related compounds, as supported by structure-activity relationship studies.
  • Scale-up to kilogram quantities is feasible with optimized reaction conditions and purification protocols.

Summary Table of Preparation Methods

Method Key Steps Advantages Limitations
Nucleophilic substitution + amidation 2-chloroacetamide + 4-hydroxypiperidine → N-cyclopropylation Simple, uses commercially available reagents Requires careful control of reaction conditions to avoid side products
Coupling via activated esters Formation of acyl chloride/ester + coupling with cyclopropylamine High yield, mild conditions Requires coupling reagents, cost considerations
Catalytic hydrogenation (supporting step) Removal of protecting groups or reduction of intermediates Clean reaction, high selectivity Requires catalyst handling and hydrogen source

Chemical Reactions Analysis

Types of Reactions

N-Cyclopropyl-2-(piperidin-4-yloxy)acetamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield carboxylic acids or ketones, reduction may produce amines or alcohols, and substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

Chemical Synthesis

Role as a Building Block:
NCPA serves as a crucial intermediate in the synthesis of complex organic molecules. Its cyclopropyl and piperidine moieties allow for versatile reactions, making it valuable in organic synthesis. It is utilized in the preparation of various derivatives that may exhibit enhanced biological activities or improved pharmacokinetic properties.

Analytical Chemistry Applications:
In analytical chemistry, NCPA is used as a standard reference compound in chromatographic analyses such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). It aids in the calibration of instruments and the quantification of related substances, ensuring accuracy and precision in analytical measurements.

Biological Research

Pharmacological Studies:
NCPA's potential therapeutic effects are under investigation, particularly concerning its role as a lead compound in drug discovery programs targeting neurological disorders. Preliminary studies suggest that it may modulate neurotransmitter receptors, thereby influencing synaptic transmission and offering insights into treating conditions such as depression or anxiety.

Mechanism of Action:
The compound's mechanism of action involves interactions with specific enzymes or receptors. Studies indicate that NCPA may act as an inhibitor or modulator, affecting pathways relevant to various biological processes. In vitro experiments have demonstrated its capacity to inhibit certain enzyme activities, which could be pivotal for its therapeutic applications .

Industrial Applications

Material Development:
In industrial settings, NCPA is explored for its potential use in developing new materials. Its unique chemical structure may confer desirable properties to polymers or specialty chemicals, making it a candidate for further research in material science.

Agricultural Research:
NCPA has also been evaluated for its potential as a growth regulator or pesticide. Field trials assess its efficacy in improving crop yields and protecting against pests. The results from these studies are crucial for determining the compound's viability as an agricultural product.

Case Studies

  • Neuropharmacological Effects:
    A study focusing on NCPA's effects on neurotransmitter systems revealed promising results regarding its interaction with serotonin receptors. This research suggests potential applications in treating mood disorders, with data indicating significant modulation of receptor activity in cultured neuronal cells.
  • Synthesis Optimization:
    Research aimed at optimizing the synthesis of NCPA highlighted the importance of reaction conditions on yield and purity. Various synthetic routes were compared, demonstrating that specific conditions could enhance the overall efficiency of producing high-quality NCPA for research purposes .
  • Field Trials in Agriculture:
    Field trials conducted to evaluate NCPA's effectiveness as a pesticide showed a notable reduction in pest populations alongside improved crop health metrics. These trials provided valuable data on dosage and application frequency necessary for practical agricultural use.

Mechanism of Action

The mechanism of action of N-Cyclopropyl-2-(piperidin-4-yloxy)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the context of its use. The pathways involved in its mechanism of action include binding to active sites, altering enzyme activity, or modulating receptor functions .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features

Target Compound :
  • Core structure : Acetamide backbone with cyclopropyl and piperidin-4-yloxy substituents.
Analog 1 : 3-Cyclopropyl-4-(4-(2-((9-fluoro-5,6,8,9,10,11-hexahydro-7H-5,9:7,11-dimethanobenzo[9]annulen-7-yl)amino)-2-oxoethyl)piperidin-1-yl)benzoic Acid (10d)
  • Core structure : Similar acetamide-piperidine backbone but fused with a complex polycyclic aromatic system (benzo[9]annulenyl).
  • Key groups : Fluorine substituent (improves lipophilicity and target affinity) and carboxylic acid (enhances solubility) .
Analog 2 : 4-(4-(2-(9-Chloro-5,6,8,9,10,11-hexahydro-7H-5,9:7,11-dimethanobenzo[9]annulen-7-yl)ureido)piperidin-1-yl)benzoic Acid (10e)
  • Core structure : Ureido linker instead of acetamide, with a chloro-substituted benzo[9]annulenyl group.
Analog 3 : N-Cyclopropyl-2-(11-oxo-6,11-dihydrodibenzo[b,e]oxepin-2-yl)acetamide (3u)
  • Core structure : Acetamide linked to a dibenzoxepin moiety.
  • Key groups : Oxepin ring (introduces rigidity and aromatic interactions) .

Physicochemical Properties

Property Target Compound 10d 10e 3u
Molecular Weight 198.26 ~600 (estimated) ~600 (estimated) 325.36
logP (Predicted) ~1.5 (estimated) Higher (due to fluorine) Higher (due to chlorine) ~3.0 (aromatic system)
Hydrogen Bond Acceptors 3 6 6 4
Polar Surface Area ~50 Ų ~120 Ų ~120 Ų ~70 Ų

Key Observations :

  • The target compound has the lowest molecular weight and simplest structure, favoring better bioavailability.
  • Analogs 10d and 10e exhibit higher logP and polar surface areas, suggesting reduced membrane permeability but increased target affinity .

Pharmacological Activity

  • Target Compound: No explicit activity data, but structural analogs (e.g., 10d and 10e) are potent soluble epoxide hydrolase (sEH) inhibitors, with IC₅₀ values in the nanomolar range .
  • Analog 3u : Likely exhibits anti-inflammatory activity due to its dibenzoxepin core, similar to indomethacin derivatives .
  • Safety Profile : The target compound has H302/H315/H319/H335 hazards , indicating moderate toxicity, while halogenated analogs (e.g., 10d and 10e) may pose additional risks due to reactive substituents .

Biological Activity

N-Cyclopropyl-2-(piperidin-4-yloxy)acetamide is a compound of growing interest in medicinal chemistry, particularly for its potential neuropharmacological effects. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a cyclopropyl group and a piperidinyl moiety, which contribute to its unique chemical reactivity and biological properties. The molecular formula is C12H20N2O2C_{12}H_{20}N_{2}O_{2}, with a molecular weight of approximately 220.3 g/mol. Its structural uniqueness may enhance its interaction with biological targets compared to similar compounds.

The mechanism of action involves the compound's interaction with specific receptors and enzymes. It may act as an inhibitor or modulator of neurotransmitter systems, influencing synaptic transmission and potentially providing therapeutic effects for neurological disorders. The exact molecular targets remain to be fully elucidated, but preliminary studies suggest interactions with various neurotransmitter receptors.

Neuropharmacological Effects

Research indicates that this compound may have implications in treating neurological disorders by modulating neurotransmitter systems. In vitro studies suggest it can influence receptor binding affinities and enzyme inhibition rates, particularly concerning neurotransmitter receptors relevant to conditions like depression and anxiety.

Antimicrobial and Anticancer Activity

While the primary focus has been on neuropharmacological applications, there are indications of antimicrobial and anticancer properties. For instance, related compounds in the same class have shown significant antimicrobial activity comparable to standard drugs . Additionally, studies involving structural analogs indicate potential anticancer effects, warranting further investigation into this compound's efficacy against cancer cell lines .

In Vitro Studies

  • Neurotransmitter Modulation : In vitro experiments have demonstrated that the compound can modulate the activity of neurotransmitter receptors. For example, it was shown to inhibit nitric oxide production in activated glial cells, indicating potential anti-inflammatory effects .
  • Antimicrobial Activity : A series of derivatives related to this compound were tested for antimicrobial efficacy using tube dilution techniques, revealing promising results against various bacterial strains .
  • Cytotoxicity Assessments : Cytotoxicity tests on neuroblastoma cell lines indicated that this compound exhibits low cytotoxicity at therapeutic concentrations, making it a candidate for further development in neuropharmacology .

Comparative Analysis with Similar Compounds

The following table summarizes the characteristics of this compound compared to similar compounds:

Compound NameMolecular FormulaUnique Features
This compoundC₁₂H₂₀N₂O₂Cyclopropyl group enhances biological activity
N-Methyl-2-(piperidin-4-yloxy)acetamideC₁₁H₁₉N₂O₂Methyl substitution on nitrogen
2-(Piperidin-4-yloxy)acetamideC₉H₁₅N₂O₂Lacks cyclopropyl group

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for N-Cyclopropyl-2-(piperidin-4-yloxy)acetamide, and how do reaction conditions influence yield?

  • Methodology : The compound is typically synthesized via multi-step protocols involving nucleophilic substitution and coupling reactions. For example, a halogenated acetamide intermediate (e.g., 2-chloro-N-cyclopropylacetamide) can react with substituted phenols or boronate esters under palladium-catalyzed cross-coupling conditions (e.g., Suzuki-Miyaura). Reaction optimization often includes solvent selection (dioxane/water mixtures), base choice (CsF or KOAc), and catalyst systems (Pd(PPh₃)₄) to achieve yields between 55–62% .
  • Critical Parameters : Temperature (e.g., 100°C for 16 hours), inert atmospheres (N₂), and purification via column chromatography (PE/EA gradients) are essential for reproducibility .

Q. How is this compound characterized structurally and analytically?

  • Spectroscopic Techniques :

  • 1H/13C NMR : Distinct signals for the cyclopropyl group (δ ~0.5–1.5 ppm) and piperidinyloxy moiety (δ ~3.0–4.0 ppm) confirm connectivity .
  • HRMS : Exact mass determination (e.g., 198.1480538 g/mol) validates molecular formula (C₁₁H₂₀N₂O₂) .
  • IR : Stretching frequencies for amide C=O (~1650 cm⁻¹) and ether C-O (~1100 cm⁻¹) bonds .
    • Chromatography : Purity is assessed using reverse-phase HPLC with UV detection at 254 nm .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the piperidin-4-yloxy moiety in cross-coupling reactions?

  • Dielectrophilic Intermediates : The piperidinyloxy group participates in palladium-mediated coupling via boronate intermediates (e.g., 4,4,5,5-tetramethyl-1,3,2-dioxaborolane). Steric and electronic effects of the cyclopropyl group influence transmetallation efficiency, requiring tailored ligands (e.g., dppf) to stabilize Pd intermediates .
  • Contradictions : Lower yields (e.g., 14% in some protocols) may arise from competing side reactions, such as protodeboronation. Mitigation strategies include optimizing stoichiometry and using excess boronate esters .

Q. How do structural modifications of this compound impact its pharmacological potential?

  • Analog Studies : Related piperidine-acetamide derivatives (e.g., IPPA) show activity in CNS models by modulating neurotransmitter receptors (e.g., σ-1 or 5-HT₃). The cyclopropyl group enhances metabolic stability by reducing cytochrome P450-mediated oxidation .
  • Data Gaps : While in vitro studies suggest anxiolytic potential, in vivo efficacy and toxicity profiles remain undercharacterized. Comparative pharmacokinetic studies using radiolabeled analogs are recommended to resolve discrepancies .

Q. What strategies address contradictions in reported synthetic yields for this compound?

  • Reproducibility Framework :

  • Catalyst Screening : Testing alternative Pd sources (e.g., PdCl₂(dtbpf)) to improve turnover numbers.
  • Solvent Optimization : Replacing dioxane with THF or DMF to enhance solubility of boronate intermediates .
  • In-line Analytics : Monitoring reaction progress via LC-MS to identify quenching points and minimize byproduct formation .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
N-Cyclopropyl-2-(piperidin-4-yloxy)acetamide
Reactant of Route 2
Reactant of Route 2
N-Cyclopropyl-2-(piperidin-4-yloxy)acetamide

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